molecular formula C13H19NO B021210 2-(3-Methoxy-benzyl)-piperidine CAS No. 108958-36-7

2-(3-Methoxy-benzyl)-piperidine

Cat. No.: B021210
CAS No.: 108958-36-7
M. Wt: 205.3 g/mol
InChI Key: CHHYHKDNUNRTRY-UHFFFAOYSA-N
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Description

2-(3-Methoxy-benzyl)-piperidine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-7-4-5-11(10-13)9-12-6-2-3-8-14-12/h4-5,7,10,12,14H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHYHKDNUNRTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404015
Record name 2-(3-Methoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108958-36-7
Record name 2-(3-Methoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Pivotal Role of Piperidine Scaffolds in Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design and discovery of new drugs. encyclopedia.pubnih.gov Its prevalence in pharmaceuticals is a testament to its ability to confer desirable properties upon a molecule. thieme-connect.comresearchgate.net Piperidine-containing compounds are found in over twenty classes of therapeutic agents, including treatments for cancer, Alzheimer's disease, and infectious diseases. encyclopedia.pubnih.gov

The significance of the piperidine scaffold can be attributed to several key factors:

Modulation of Physicochemical Properties: The inclusion of a piperidine ring can influence a molecule's solubility, lipophilicity, and basicity, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net

Enhancement of Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for the precise spatial arrangement of substituents, enabling them to interact with biological targets with high affinity and selectivity. thieme-connect.comresearchgate.net

Versatile Synthetic Handle: The piperidine ring provides a synthetically tractable platform that can be readily modified, allowing for the creation of diverse libraries of compounds for biological screening. nih.gov

The widespread application of piperidine scaffolds in successful drugs underscores their importance in medicinal chemistry and provides a strong foundation for the investigation of novel piperidine-containing compounds.

The Influence of Methoxybenzyl Moieties in Bioactive Compounds

The methoxybenzyl group, a benzene (B151609) ring substituted with a methoxy (B1213986) group and a methylene (B1212753) bridge, is another structural feature frequently encountered in biologically active molecules. The position of the methoxy group on the benzene ring can significantly influence the electronic properties and conformational preferences of the molecule, thereby affecting its interaction with biological targets.

The presence of a methoxy group can:

Modulate Receptor Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with specific amino acid residues in a receptor's binding pocket.

Impact Lipophilicity: The addition of a methoxy group can alter the lipophilicity of a compound, which in turn affects its ability to cross biological membranes, such as the blood-brain barrier.

While the direct biological activities of the methoxybenzyl moiety itself are not as extensively documented as those of the piperidine (B6355638) scaffold, its role as a key substituent in a wide range of bioactive compounds, from natural products to synthetic drugs, is well-established.

The Rationale for Investigating 2 3 Methoxy Benzyl Piperidine

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, several logical disconnections can be envisioned.

A primary disconnection strategy involves breaking the carbon-carbon bond between the piperidine ring and the benzyl (B1604629) group. This leads to a 2-unsubstituted piperidine precursor and a 3-methoxybenzyl halide or a related electrophile. This approach is straightforward but may require subsequent N-protection and deprotection steps.

Alternatively, disconnections of the piperidine ring itself offer more versatile pathways. Breaking the C2-N and C6-C5 bonds suggests a strategy based on the cyclization of a linear amino-aldehyde or a related precursor. Another common retrosynthetic approach involves cleaving the N-C2 and C3-C4 bonds, pointing towards a conjugate addition of an amine to an α,β-unsaturated aldehyde or ketone, followed by reductive cyclization. A third key disconnection across the C2-C3 and N-C6 bonds suggests a Pictet-Spengler type reaction or a related cyclization of an appropriately substituted amino-aldehyde.

Finally, viewing the piperidine as a fully saturated heterocycle allows for a retrosynthesis that starts from a corresponding pyridine (B92270) derivative. This involves the reduction of a 2-(3-methoxybenzyl)pyridine, which itself can be synthesized through various cross-coupling reactions.

Established Approaches for Piperidine Ring Construction

A variety of robust and well-established methods have been developed for the synthesis of the piperidine core structure. These can be broadly categorized into cyclization reactions, reductive amination protocols, and multi-component reactions.

Cyclization Reactions in the Synthesis of Piperidine Derivatives

Intramolecular cyclization is a cornerstone of heterocyclic synthesis. mdpi.com For piperidine derivatives, this often involves the formation of a carbon-nitrogen bond to close the six-membered ring. One common method is the intramolecular N-alkylation of a 5-halo- or 5-tosyloxy-substituted primary or secondary amine. The precursor for such a reaction can be assembled linearly, and the subsequent cyclization is typically promoted by a base.

Another powerful approach is the intramolecular aza-Michael reaction, where an amine undergoes conjugate addition to an α,β-unsaturated ester, ketone, or nitrile within the same molecule to form the piperidine ring. mdpi.com Radical cyclizations have also been employed, where a nitrogen- or carbon-centered radical adds to a suitably positioned double or triple bond to construct the heterocyclic ring system. mdpi.comacs.org For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce highly substituted piperidines. acs.org

Reductive Amination Protocols for Piperidine Formation

Reductive amination provides a direct and efficient route to piperidines from acyclic precursors. The classical approach involves the reaction of a 1,5-dicarbonyl compound, such as glutaraldehyde (B144438) or its synthetic equivalents, with a primary amine or ammonia. The initially formed imines or enamines undergo intramolecular cyclization and are subsequently reduced in situ to the piperidine.

A variation of this is the intramolecular reductive amination of an amino-aldehyde or an amino-ketone. The linear precursor, containing both an amine and a carbonyl group at appropriate positions, cyclizes to a cyclic iminium ion, which is then reduced by a hydride reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride to yield the piperidine.

Multi-component Reactions Leading to Substituted Piperidines

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, offer a highly convergent and atom-economical approach to complex piperidines. The Mannich reaction, for example, can be used in a three-component fashion to assemble piperidinone precursors which can then be further elaborated. rsc.org

The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid, can also be adapted for the synthesis of substituted piperidines. Similarly, aza-Diels-Alder reactions, a type of [4+2] cycloaddition, provide a powerful tool for the construction of tetrahydropyridine (B1245486) intermediates which can be readily reduced to the corresponding piperidines. mdpi.com

Advanced and Stereoselective Synthesis of this compound and its Chiral Forms

The presence of a stereocenter at the C2 position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms. Such methods are crucial for the development of chiral drugs and biological probes.

Enantioselective Methodologies for Chiral Piperidine Scaffolds

A number of strategies have been developed for the asymmetric synthesis of 2-substituted piperidines. rsc.org One prominent approach involves the catalytic asymmetric hydrogenation of substituted pyridinium (B92312) salts. Chiral transition metal catalysts, often based on iridium or rhodium with chiral phosphine (B1218219) ligands, can effect the reduction of the pyridine ring with high enantioselectivity.

The use of chiral auxiliaries is another well-established method. A chiral auxiliary is temporarily attached to the synthetic precursor, directs the stereochemical outcome of a key bond-forming step, and is subsequently removed. For example, a chiral amine can be used as a starting material, and the piperidine ring can be constructed around it, with the stereochemistry of the amine directing the formation of the new stereocenter.

More recently, organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral amines, phosphoric acids, or other small organic molecules can catalyze key ring-forming or substitution reactions with high stereocontrol. nih.gov For instance, a chiral Brønsted acid can activate an N-acylpyridinium salt towards nucleophilic addition at the C2 position, leading to enantioenriched dihydropyridines that can be reduced to chiral piperidines. acs.org Chemo-enzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, also offer a promising avenue for accessing chiral piperidines with high stereopurity under mild conditions. nih.gov

Below is a table summarizing various synthetic approaches to substituted piperidines, which are applicable to the synthesis of this compound.

Synthetic StrategyKey Reaction TypePrecursorsNotes
Catalytic Asymmetric Hydrogenation HydrogenationSubstituted Pyridinium SaltRequires a suitable chiral catalyst (e.g., Ir- or Rh-based).
Chiral Auxiliary Diastereoselective Cyclization/AdditionAcyclic precursor with a chiral auxiliaryThe auxiliary is removed in a later step.
Organocatalysis Asymmetric Nucleophilic AdditionPyridine, Chiral Catalyst, NucleophileChiral phosphoric acids or amines can be used as catalysts. nih.govacs.org
Intramolecular Cyclization N-Alkylation or Michael AdditionLinear amino-halide or amino-enoneA classical and reliable method. mdpi.com
Reductive Amination Imine/Enamine formation and reduction1,5-Dicarbonyl and amineA direct route to the piperidine core.
Multi-component Reaction e.g., Aza-Diels-AlderDiene, ImineConvergent and efficient for building complexity. mdpi.com
Chemo-enzymatic Synthesis Biocatalytic dearomatization/reductionActivated PyridinesOffers high selectivity under mild conditions. nih.gov

Asymmetric Hydrogenation of Precursors to Enantioenriched Piperidines

Asymmetric hydrogenation of pyridinium salts represents a powerful and atom-economical method for the synthesis of enantioenriched piperidines. nih.govnih.gov This strategy typically involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is then hydrogenated using a chiral catalyst.

Iridium-based catalysts have shown significant promise in this area. For instance, the asymmetric hydrogenation of N-alkyl-2-arylpyridinium salts catalyzed by iridium complexes with chiral phosphole-based ligands, such as MP²-SEGPHOS, has yielded 2-aryl-substituted piperidines with high enantioselectivity. nih.gov Similarly, iridium catalysts bearing P,N-ligands like MeO-BoQPhos have been successfully employed in the enantioselective hydrogenation of α-heteroaryl-N-benzylpyridinium salts, achieving excellent enantiomeric ratios (up to 99.3:0.7 er). nih.govacs.org This method has been applied to a variety of 2-(hetero)aryl pyridinium salts, demonstrating its broad scope and utility for producing chiral piperidines that can be readily deprotected and further transformed. nih.govacs.org

Rhodium-catalyzed asymmetric hydrogenation has also emerged as a valuable tool. rsc.org For example, rhodium complexes with chiral bisphosphine-thiourea ligands (ZhaoPhos) have been used for the highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, which can serve as precursors to chiral piperidines. rsc.org A notable application is the efficient synthesis of chiral 3-(4-fluorobenzyl)piperidine, a key fragment of bioactive molecules. rsc.org

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and stereoselectivity. For example, in the iridium-catalyzed hydrogenation of 2-alkyl-pyridinium salts, the use of the MeO-BoQPhos ligand in THF as a solvent was found to be optimal. nih.gov The reaction tolerates various functional groups, including acetals and ketals, and has been used to synthesize a range of enantioenriched 2-alkyl piperidines with high enantioselectivity. nih.gov

Table 1: Examples of Asymmetric Hydrogenation for Chiral Piperidine Synthesis

Catalyst SystemSubstrate TypeProduct TypeEnantioselectivity (er or ee)Reference
[Ir(COD)Cl]₂ / (R)-MP²-SEGPHOSN-Alkyl-2-arylpyridinium salts2-ArylpiperidinesHigh nih.gov
[Ir(COD)Cl]₂ / MeO-BoQPhosα-Heteroaryl-N-benzylpyridinium saltsα-HeteroarylpiperidinesUp to 99.3:0.7 er nih.govacs.org
Rh/ZhaoPhosExocyclic α,β-unsaturated carbonylsα-Chiral cyclic ketones/lactamsUp to 99% ee rsc.org
Ir-MeO-BoQPhos2-Alkyl-pyridinium salts2-AlkylpiperidinesUp to 93:7 er nih.gov

A rhodium-catalyzed reductive transamination of pyridinium salts provides an alternative pathway to chiral piperidines. nih.govdicp.ac.cn This method involves the use of a chiral primary amine, which, in the presence of a rhodium catalyst and a hydrogen source like formic acid, replaces the nitrogen atom of the pyridine ring to form a new chiral piperidine. dicp.ac.cn This approach offers excellent diastereo- and enantioselectivities and tolerates a wide range of functional groups. dicp.ac.cn

Chiral Auxiliary-Mediated Syntheses of Piperidine Derivatives

Chiral auxiliaries provide a reliable method for controlling stereochemistry during the synthesis of piperidine derivatives. This strategy involves temporarily attaching a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantioenriched product.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the provided search results, the general principles are well-established in the synthesis of substituted piperidines. For instance, the synthesis of alkaloids like (-)-coniine (B1195747) and (+)-pseudoconhydrine has been achieved through asymmetric synthesis of 2-substituted piperidines, a process that often relies on chiral auxiliary approaches. acs.org

The general workflow involves the alkylation of a chiral enolate derived from a piperidone precursor bearing a chiral auxiliary. Subsequent removal of the auxiliary furnishes the desired chiral piperidine. The choice of the auxiliary is critical for achieving high diastereoselectivity in the key bond-forming step.

Radical-Mediated Cyclization in Piperidine Synthesis

Radical cyclization reactions offer a powerful tool for the construction of the piperidine ring system, often from acyclic precursors. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a tethered alkene or alkyne.

One common approach involves the use of tin hydrides, such as tri-n-butyltin hydride, to initiate the radical cyclization. For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been used to synthesize 2,4-disubstituted piperidines. organic-chemistry.orgresearchgate.net Interestingly, the diastereoselectivity of this reaction can be significantly enhanced by using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride. researchgate.net

Samarium(II) iodide (SmI₂) is another versatile reagent for mediating radical cyclizations. nih.govmdpi.com It acts as a single-electron transfer agent, generating radical intermediates that can participate in cascade reactions to form complex polycyclic structures. mdpi.comrsc.org SmI₂-mediated reactions often exhibit high stereoselectivity, which can be influenced by additives and the reaction conditions. rsc.orgacs.org For instance, SmI₂ has been used in the synthesis of spirocyclic piperidines through reductive coupling reactions. nih.gov

Photoredox catalysis has also emerged as a mild and efficient way to generate radicals for piperidine synthesis. nih.gov This method uses a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer process to generate the desired radical species. This approach has been successfully applied to the construction of spirocyclic piperidines from linear aryl halide precursors. nih.gov

Dearomatization Strategies for Piperidine Generation

Dearomatization of pyridine derivatives provides a direct route to highly functionalized piperidines. mdpi.com This strategy involves the conversion of a flat, aromatic pyridine ring into a three-dimensional piperidine scaffold, often with the concomitant installation of multiple stereocenters.

One powerful approach is the chemo-enzymatic dearomatization of activated pyridines. nih.govwhiterose.ac.ukacs.orgresearchgate.netresearchgate.net This method combines chemical synthesis to prepare activated pyridine precursors with a biocatalytic step, typically involving an amine oxidase and an ene-imine reductase cascade, to achieve highly stereoselective dearomatization. nih.govwhiterose.ac.ukacs.orgresearchgate.netresearchgate.net This strategy has been used to synthesize a broad range of stereo-defined 3- and 3,4-substituted piperidines. nih.govwhiterose.ac.ukacs.orgresearchgate.netresearchgate.net

Transition metal-catalyzed dearomatization is another important strategy. mdpi.com For example, rhodium-catalyzed dearomatization of N-alkyl nicotinic acid esters with aryl boronic acids can produce dihydropyridines with a fully substituted stereocenter. mdpi.com These dihydropyridines can then be reduced to the corresponding piperidines. Similarly, copper-catalyzed dearomatization of pyridinium salts with silicon nucleophiles has been developed to produce 1,4-dihydropyridines, which are valuable precursors to functionalized piperidines. chemistryviews.org

Furthermore, a one-pot rhodium-catalyzed dearomative hydroboration/hydrogenation of fluorinated pyridines has been developed to access cis-fluorinated piperidines with excellent diastereoselectivity. acs.org

Table 2: Overview of Dearomatization Strategies for Piperidine Synthesis

Dearomatization MethodKey Reagents/CatalystsProduct TypeKey FeaturesReference
Chemo-enzymatic DearomatizationAmine oxidase, Ene-imine reductase3- and 3,4-substituted piperidinesHigh stereoselectivity, sustainable nih.govwhiterose.ac.ukacs.orgresearchgate.netresearchgate.net
Rhodium-catalyzed DearomatizationRh(COD)₂BF₄, (R)-BINAP, Aryl boronic acidsDihydropyridines (piperidine precursors)Access to fully substituted stereocenters mdpi.com
Copper-catalyzed DearomatizationCu(CH₃CN)₄PF₆, (R,R)-Ph-BPE, Silyl nucleophiles1,4-Dihydropyridines (piperidine precursors)High enantioselectivity chemistryviews.org
Rhodium-catalyzed Hydroboration/HydrogenationRh-CAAC-1, Pinacol borane, H₂cis-Fluorinated piperidinesExcellent diastereoselectivity acs.org

Functionalization and Derivatization of the this compound Core

Once the this compound scaffold is synthesized, further modifications can be made to either the methoxybenzyl moiety or the piperidine ring to generate a library of analogues for structure-activity relationship studies.

Regioselective Modification of the Methoxybenzyl Moiety

The methoxybenzyl group offers several sites for regioselective functionalization. The methoxy (B1213986) group itself can be a target for modification. For instance, demethylation to the corresponding phenol (B47542) would provide a handle for further derivatization, such as etherification or esterification.

The aromatic ring is also amenable to electrophilic aromatic substitution. The methoxy group is an ortho-, para-directing group, which can guide the introduction of new substituents. However, the position of the benzyl group will also influence the regioselectivity of these reactions. A more precise method for functionalizing the aromatic ring is directed ortho-metalation (DoM). wikipedia.orgbaranlab.orgchem-station.com In this technique, a directing metalation group (DMG), such as the methoxy group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.orguwindsor.ca The resulting aryllithium species can then react with a variety of electrophiles to introduce substituents specifically at the position ortho to the methoxy group. wikipedia.orgchem-station.comharvard.edu

Selective Substitutions on the Piperidine Ring System

The piperidine ring itself can be selectively functionalized at various positions. The nitrogen atom is a common site for modification, and N-alkylation or N-acylation can be readily achieved.

Functionalization of the C-H bonds of the piperidine ring is a more challenging but powerful strategy. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the site-selective functionalization of piperidines. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For example, using different rhodium catalysts and N-protecting groups (e.g., Boc or brosyl), it is possible to direct functionalization to the C2, C3, or C4 positions of the piperidine ring. nih.gov

Palladium-catalyzed transannular C-H functionalization offers another approach for modifying the piperidine ring, particularly in conformationally constrained systems. nih.gov This method involves the coordination of the piperidine nitrogen to a palladium catalyst, which then facilitates the activation of a C-H bond at a distal position. nih.gov

N-Substitution Strategies in Piperidine Derivatives

The secondary amine of the piperidine ring in this compound is a key functional group for introducing a wide range of substituents, thereby modifying the molecule's properties. The primary methods for achieving N-substitution are reductive amination and direct N-alkylation.

Reductive Amination is a versatile and widely used one-pot procedure for forming C-N bonds. researchgate.net This method involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. pearson.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a classic choice. pearson.com However, concerns over cyanide-containing impurities have led to the adoption of alternative reagents. tandfonline.com

Borane-pyridine complex (BAP) has emerged as an excellent and less toxic substitute for NaBH₃CN in reductive aminations. tandfonline.com It effectively reduces the iminium intermediate without significantly reducing the starting aldehyde, which improves product yield and simplifies purification. tandfonline.com The reaction is compatible with various aromatic, heteroaromatic, and aliphatic aldehydes and can be performed in both protic (like ethanol) and aprotic solvents (like toluene (B28343) or CH₂Cl₂). tandfonline.com Other hydride reagents such as sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also commonly used. researchgate.net

Direct N-Alkylation represents a more traditional approach, involving the reaction of the piperidine with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. google.comresearchgate.net The choice of base is critical; weak bases like potassium carbonate (K₂CO₃) can be used, but the reaction may be slow as the acidic piperidinium (B107235) salt accumulates. researchgate.net Stronger, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or the use of sodium hydride (NaH) in an aprotic solvent like DMF can drive the reaction to completion. researchgate.netresearchgate.net A key challenge with direct alkylation is the potential for overalkylation to form a quaternary ammonium (B1175870) salt, especially if an excess of the alkylating agent is used. researchgate.net To mitigate this, the alkyl halide can be added slowly to a solution where the piperidine is in excess. researchgate.net

A comparison of these strategies is summarized in the table below.

Strategy Reagents Advantages Disadvantages References
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN, BAP, NaBH(OAc)₃)One-pot procedure, high yields, avoids cyanide impurities (with BAP), wide substrate scope.Requires a carbonyl compound, potential for aldehyde reduction as a side reaction. researchgate.nettandfonline.com
Direct N-AlkylationAlkyl Halide, Base (e.g., K₂CO₃, DIPEA, NaH)Straightforward for simple alkyl groups, utilizes readily available alkyl halides.Risk of overalkylation (quaternary salt formation), may require strong bases or slow addition. google.comresearchgate.net
Acylation-ReductionAcylating Agent (e.g., acid chloride), Reducing Agent (e.g., LiAlH₄)Provides an alternative route, avoids overalkylation.Two-step process, requires strong reducing agents for the amide reduction. google.com

Advanced Analytical Methodologies for Synthetic Characterization and Purity Assessment

Spectroscopic Techniques (NMR, High-Resolution Mass Spectrometry) in Structural Elucidation

The definitive structural confirmation of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework. In ¹H NMR spectra of piperidine derivatives, the protons on the piperidine ring typically appear as a series of complex multiplets in the upfield region (around 1.5-3.0 ppm). chemicalbook.comspectrabase.com The benzylic protons (CH₂) adjacent to the aromatic ring would be expected to appear as a doublet, while the proton at the C2 position of the piperidine ring would also be a multiplet. The aromatic protons of the 3-methoxyphenyl (B12655295) group would show distinct signals in the aromatic region (typically 6.7-7.3 ppm), with splitting patterns determined by their substitution. The singlet for the methoxy (OCH₃) group protons is a key identifier, usually appearing around 3.8 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data, showing distinct signals for each unique carbon atom. researchgate.net The piperidine ring carbons would resonate in the aliphatic region (20-60 ppm), while the benzylic carbon and the aromatic carbons would appear further downfield. The methoxy carbon signal is typically found around 55 ppm. researchgate.net Advanced 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals and confirming connectivity, thus verifying the structure of the target compound over other potential isomers. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn confirms its elemental composition. For this compound, the molecular formula is C₁₃H₁₉NO. scbt.comsigmaaldrich.com HRMS would provide a measured mass that corresponds to the calculated theoretical mass (205.1467 g/mol ), typically within a very low error margin (e.g., <5 ppm), thereby validating the molecular formula and ruling out other possibilities. tandfonline.com

Technique Information Provided Expected Data for this compound References
¹H NMR H-atom environment and connectivitySignals for piperidine ring protons (~1.5-3.0 ppm), benzylic protons, aromatic protons (~6.7-7.3 ppm), and a methoxy singlet (~3.8 ppm). chemicalbook.comspectrabase.commdpi.com
¹³C NMR C-atom frameworkSignals for aliphatic piperidine carbons, benzylic carbon, aromatic carbons, and a methoxy carbon (~55 ppm). researchgate.net
HRMS Exact mass and elemental compositionMeasured mass matching the theoretical mass of C₁₃H₁₉NO (205.1467). scbt.comsigmaaldrich.com

Chromatographic Methods (HPLC, SFC-MS) for Purity and Identity Determination

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a robust method for determining chemical purity. nih.gov Using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of acetonitrile (B52724) and water (often with additives like phosphoric acid or formic acid), one can separate the main product from starting materials, by-products, and other impurities. nih.gov Detection is commonly performed with a UV detector. nih.gov

Since this compound possesses a stereocenter at the C2 position of the piperidine ring, it exists as a pair of enantiomers. Chiral HPLC is the benchmark technique for separating these enantiomers to determine the enantiomeric excess (ee) of a chiral synthesis. shimadzu.comnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely used for this purpose under both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions. hplc.eu

Supercritical Fluid Chromatography (SFC) has gained prominence as a powerful alternative to HPLC, particularly for chiral separations. shimadzu.comresearchgate.net SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. researchgate.net This technique offers advantages of faster analysis times, reduced solvent consumption, and high separation efficiency. nih.gov SFC coupled with mass spectrometry (SFC-MS) provides both separation and mass identification in a single run, making it a highly efficient tool for purity and identity confirmation. researchgate.net

Method Application Stationary Phase (Column) Mobile Phase References
RP-HPLC Purity AssessmentC18, C8Acetonitrile/Water (+ additives) nih.gov
Chiral HPLC Enantiomeric SeparationChiral Stationary Phases (e.g., polysaccharide-based)Normal Phase: Hexane/Alcohol; Reverse Phase: Acetonitrile/Water shimadzu.comhplc.eu
Chiral SFC-MS Enantiomeric Separation & IdentityChiral Stationary Phases (e.g., Chiralpak® IC)Supercritical CO₂ with alcohol modifier (e.g., MeOH, EtOH) researchgate.net

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray Crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration and preferred conformation. purechemistry.org To perform this analysis, a suitable single crystal of the compound or a derivative must be grown.

The analysis of the diffraction pattern provides precise information on bond lengths, bond angles, and torsional angles. researchgate.net For a piperidine derivative, this would unambiguously establish the conformation of the six-membered ring, which typically adopts a chair conformation to minimize steric strain. researchgate.netnih.govacs.org The analysis would also reveal the orientation of the substituents on the ring, determining whether the 2-(3-methoxy-benzyl) group is in an axial or equatorial position. researchgate.netnih.gov

For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining the absolute configuration (R or S). This can be achieved through anomalous dispersion effects if a heavy atom is present in the structure or by co-crystallizing the compound with a chiral probe of known configuration. d-nb.info The resulting data allow for the unambiguous assignment of the stereocenter, which is crucial in pharmaceutical contexts. d-nb.infonih.gov

Parameter Description Significance for this compound References
Piperidine Ring Conformation The 3D shape of the piperidine ring.Expected to be a chair conformation to minimize strain. researchgate.netacs.org
Substituent Orientation The position of the benzyl group on the ring.Determines if the substituent is in the more stable equatorial position or the axial position. nih.gov
Absolute Configuration The spatial arrangement at the C2 chiral center.Unambiguously determines the R/S configuration of the enantiopure sample. purechemistry.orgd-nb.infonih.gov
Crystal Packing Arrangement of molecules in the crystal lattice.Reveals intermolecular interactions such as hydrogen bonding. researchgate.net

In Vitro Pharmacological Profiling and Target Engagement Studies

In vitro studies are crucial for elucidating the mechanism of action of a compound and identifying its primary biological targets. For this compound and its derivatives, these studies have involved a range of assays to assess their binding affinity for different receptors, their ability to inhibit key enzymes, and their functional effects at a cellular level.

Receptor Binding Assays

Receptor binding assays are used to measure the affinity of a ligand for a particular receptor. These assays have been instrumental in characterizing the pharmacological profile of this compound derivatives.

Sigma Receptors: Derivatives of benzylpiperidine have been shown to exhibit affinity for sigma receptors. nih.govnih.govrsc.org For instance, certain piperidine-based compounds have demonstrated high affinity for the sigma-1 (σ1) receptor, with some acting as agonists. rsc.org The piperidine moiety is considered a key structural feature for this interaction. nih.gov The affinity for sigma receptors suggests potential applications in conditions where these receptors are implicated, such as neurological disorders and pain. nih.gov

Dopamine (B1211576) Transporter (DAT): Several studies have investigated the interaction of benzylpiperidine analogues with the dopamine transporter (DAT). nih.govnih.govnih.gov These compounds have shown the ability to bind to the DAT, with some derivatives exhibiting high affinity and selectivity. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies have indicated that substitutions on the N-benzyl group can significantly influence the binding affinity and selectivity for the DAT over other monoamine transporters. nih.govnih.gov

Serotonin (B10506) Transporter (SERT): The binding affinity of benzylpiperidine derivatives for the serotonin transporter (SERT) has also been evaluated. nih.govnih.gov Generally, these compounds have shown lower affinity for SERT compared to DAT, indicating a degree of selectivity. nih.govnih.gov This selectivity is an important factor in determining the potential therapeutic profile of these compounds, particularly for psychiatric and neurological disorders. nih.gov

Neurokinin-1 Receptor (NK1R): A derivative, cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, has been identified as a highly potent and selective antagonist of the neurokinin-1 (NK1) receptor. nih.gov This finding is significant as NK1R antagonists have been investigated for their potential as antidepressants and antiemetics. nih.gov

DerivativeTarget ReceptorBinding Affinity (Ki or IC50)Reference
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-1 (S1R)Ki = 3.2 nM rsc.org
Haloperidol (Reference)Sigma-1 (S1R)Ki = 2.5 nM rsc.org
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (Compound 5a)Dopamine Transporter (DAT)IC50 = 17.2 nM nih.gov
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (Compound 11b)Dopamine Transporter (DAT)IC50 = 16.4 nM nih.gov
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (Compound 13b)Dopamine Transporter (DAT)IC50 = 13.8 nM nih.gov
cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidineNeurokinin-1 (NK1) ReceptorHigh Potency nih.gov

Enzyme Inhibition Studies

Enzyme inhibition assays are used to determine the ability of a compound to interfere with the activity of an enzyme. These studies have revealed that this compound derivatives can inhibit several key enzymes.

Monoacylglycerol Lipase (B570770) (MAGL): A class of benzylpiperidine-based compounds has been identified as potent and reversible inhibitors of monoacylglycerol lipase (MAGL). nih.govacs.orgresearchgate.net MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.govmdpi.com Inhibition of MAGL leads to increased levels of 2-AG, which can have therapeutic effects in a variety of conditions, including neurodegenerative diseases, inflammation, and cancer. nih.govresearchgate.net

Lipoxygenase: Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov 12-LOX is an enzyme involved in the production of bioactive lipid metabolites that play a role in inflammation, platelet aggregation, and cell proliferation. nih.gov The inhibition of this enzyme suggests potential therapeutic applications in inflammatory diseases and cancer. nih.gov

Protein Kinases: While direct inhibition of protein kinases by this compound itself is not extensively documented, the broader class of piperidine-containing compounds has been a focus in the development of protein kinase inhibitors for various diseases, particularly cancer. ed.ac.uk Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in disease. ed.ac.uk

Derivative ClassTarget EnzymeEffectReference
Benzylpiperidine-based compoundsMonoacylglycerol Lipase (MAGL)Potent, reversible inhibition nih.govacs.orgresearchgate.net
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives12-Lipoxygenase (12-LOX)Potent, selective inhibition nih.gov

Cellular Assays for Functional Activity

Cellular assays provide insights into the functional consequences of a compound's interaction with its biological targets within a living cell.

Cell Cycle Modulation: While specific studies on this compound are not detailed, MAGL inhibitors, a class to which some benzylpiperidine derivatives belong, have been shown to induce apoptosis and have antiproliferative effects in cancer cell lines. nih.govacs.org This suggests a potential role in modulating the cell cycle.

Ion Channel Interactions: The piperidine scaffold is a common feature in molecules that interact with various ion channels. However, specific data on the direct interaction of this compound with ion channels is not prominently available in the searched literature.

CFTR Potentiation: A class of spiro[piperidine-4,1-pyrido[3,4-b]indoles] has been identified as co-potentiators for certain minimal function mutants of the cystic fibrosis transmembrane conductance regulator (CFTR). nih.govnih.gov These compounds work in synergy with other CFTR potentiators to restore channel activity. nih.govnih.gov One analog, with a 6'-methoxyindole and 2,4,5-trifluorobenzyl substituent, showed significantly improved potency. nih.gov

Derivative ClassCellular ActivityModel SystemReference
Benzylpiperidine-based MAGL inhibitorsAntiproliferative activity, apoptosis inductionPancreatic cancer cell lines nih.govacs.org
Spiro[piperidine-4,1-pyrido[3,4-b]indoles]CFTR co-potentiationCells expressing N1303K-CFTR nih.govnih.gov

In Vivo Efficacy Studies in Preclinical Models

In vivo studies in animal models are essential to evaluate the therapeutic potential of a compound in a living organism.

Evaluation of Analgesic and Anti-inflammatory Potency

The potential of this compound derivatives as analgesic and anti-inflammatory agents has been explored in preclinical models. The inhibition of MAGL by certain benzylpiperidine derivatives suggests a mechanism for analgesic and anti-inflammatory effects through the enhancement of the endocannabinoid system. nih.govnih.gov

Assessment in Neurological and Psychiatric Disorder Models

The interaction of these compounds with key neurotransmitter systems and receptors suggests their potential utility in neurological and psychiatric disorders.

Antidepressant Effects: Several piperidine derivatives have been investigated for their antidepressant-like activity. researchgate.netnih.gov For instance, 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives have shown biological activity comparable to the antidepressant drug viloxazine (B1201356) in preclinical tests. nih.gov Additionally, novel alkoxy-piperidine derivatives with affinities for the serotonin transporter and 5-HT1A/5-HT7 receptors have demonstrated antidepressant potential in animal models. researchgate.net

Antiamnestic Effects: The specific antiamnestic effects of this compound are not explicitly detailed in the provided search results. However, compounds that modulate the dopaminergic and sigma receptor systems can have implications for cognitive function.

Neuroprotective Effects: The inhibition of MAGL by benzylpiperidine derivatives is a promising strategy for neuroprotection. nih.govmdpi.com By increasing the levels of the neuroprotective endocannabinoid 2-AG, these compounds could offer therapeutic benefits in neurodegenerative diseases. nih.govmdpi.com

Investigation of Anticancer and Antimicrobial Activity

The piperidine ring system is a common structural subunit in natural compounds, and many substituted piperidines have demonstrated important biological properties, including antiviral activity. derpharmachemica.com Research has indicated that piperidine derivatives possess potential antimicrobial and anticancer properties.

In the realm of anticancer activity , various piperidine derivatives have been shown to induce apoptosis in cancer cell lines. For instance, one study investigated a synthesized piperidine molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, and found it exhibited a high level of cytotoxic effect on A549 lung cancer cells, with an IC50 of 32.43 µM. nwmedj.org This suggests that piperidine-based compounds could be important molecules for further anticancer studies. nwmedj.org The introduction of an electron-withdrawing group, such as a trifluoromethyl group, on the benzene (B151609) ring of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives resulted in increased antiproliferative activity against four different cancer cell lines. nih.gov

Regarding antimicrobial activity , studies have shown that certain piperidine derivatives can inhibit bacterial growth. nih.gov For example, a series of (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate derivatives were synthesized and tested against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) bacteria. researchgate.netbiointerfaceresearch.com The results indicated that these compounds were active against both bacterial strains. researchgate.netbiointerfaceresearch.com Specifically, compound 2, (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate, showed greater activity than its analogue, compound 1, and exhibited good activity against Staphylococcus aureus compared to the standard drug chloramphenicol. biointerfaceresearch.com This enhanced activity was attributed to the decrease in the hydrocarbon chain of the ester part. biointerfaceresearch.com Furthermore, piperidine-based 1,2,3-triazolylacetamide derivatives have been shown to induce cell cycle arrest and apoptotic cell death in Candida auris. nih.gov

Table 1: Anticancer and Antimicrobial Activity of Selected Piperidine Derivatives

Compound/Derivative Activity Type Target/Organism Key Findings
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride Anticancer A549 lung cancer cells IC50 of 32.43 µM. nwmedj.org
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives Anticancer Various cancer cell lines Electron-withdrawing groups on the benzene ring increase antiproliferative activity. nih.gov
(E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate Antimicrobial Staphylococcus aureus, Escherichia coli Active against both strains; good activity against S. aureus. biointerfaceresearch.com
Piperidine based 1,2,3-triazolylacetamide derivatives Antimicrobial Candida auris Induce cell cycle arrest and apoptotic cell death. nih.gov

Insecticidal Activity Profiling of Piperidine Derivatives

Piperine (B192125), a natural product containing a piperidine ring, and its derivatives have demonstrated effective insecticidal properties against various agricultural pests. nih.gov A class of insecticides known as nitromethylene heterocycles (NMHs), which includes 2-(nitromethylene)-piperidine, was discovered in the late 1970s. These compounds act as agonists at insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to high insecticidal activity.

Structural modifications of piperine have been explored to enhance its insecticidal efficacy. For instance, modifying the piperidine ring of piperine has yielded derivatives with effective insecticidal activity. nih.gov Furthermore, a series of novel pesticide derivatives containing a linear bisamide structure were synthesized and showed that most of these compounds exhibited better insecticidal activity against Plutella xylostella than piperine itself. nih.gov The bioactivity was found to be dependent on the different bisamide substitutes. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more potent and selective drugs. SAR studies on this compound analogues have provided valuable insights into the impact of various structural modifications.

Impact of Substitutions on the Methoxybenzyl Moiety on Biological Activity and Selectivity

Systematic modifications of the aralkyl moiety in 1-aralkyl-4-benzylpiperidine derivatives have been studied to define structure-affinity relationships for sigma(1) and sigma(2) receptors. nih.gov The affinity of these compounds varied significantly, with a sigma(2)/sigma(1) selectivity ranging from 0.1 to 9. nih.gov

In a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the introduction of an electron-withdrawing group, such as a trifluoromethyl group, on the benzene ring led to a significant increase in antiproliferative activity against cancer cell lines compared to compounds with a methoxy group. nih.gov This highlights the electronic influence of substituents on the benzyl moiety on anticancer activity.

For tyrosinase inhibitors, the substitution pattern on the benzoyl moiety of benzoyl piperidine amides was investigated. The (4-benzyl-1-piperidyl)-(4-hydroxy-3-methoxy-phenyl)methanone (compound 5b) was found to be the most potent inhibitor in the monophenolase assay, suggesting the importance of the hydroxy and methoxy substitution pattern on the benzyl ring for this specific biological activity. nih.gov

Influence of Piperidine Ring Substituents and Stereochemistry on Target Affinity and Efficacy

Substituents on the piperidine ring and the stereochemistry of the molecule play a critical role in determining target affinity and efficacy. For instance, in a series of acetylcholinesterase (AChE) inhibitors, isosteric replacements or modifications of the benzylpiperidine moiety were found to be detrimental to the activity. nih.govdrugbank.com

The position of substituents on the piperidine ring is also crucial. For example, in a study of phenoxybenzamide derivatives with antiplasmodial activity, shifting an N-Boc piperazinyl substituent from one position to another on the aniline (B41778) ring significantly altered the activity. mdpi.com

Stereochemistry is another key factor. It has been reported that for certain phencyclidine (PCP) derivatives, the isomer that could adopt a conformation similar to PCP was more active. mdma.ch The conformation of the piperidine ring, whether the N-substituents are in axial or equatorial positions, is influenced by both ring and N-substituents and can significantly affect biological activity. blumberginstitute.org

Elucidation of Conformation-Activity Relationships

The three-dimensional conformation of a molecule is intimately linked to its biological activity. For piperidine derivatives, the conformation of the piperidine ring itself is a key determinant of activity. The piperidine ring can adopt chair, boat, twist boat, and half-boat conformations, which are modulated by substituents on the ring and on the nitrogen atom. blumberginstitute.org

For 2-substituted piperidines, the substituent generally prefers an axial orientation. blumberginstitute.org This conformational preference can be influenced by factors such as intramolecular hydrogen bonding. blumberginstitute.org In the case of PCP derivatives, the ability to adopt a specific conformation with the phenyl group in an axial position and the piperidine ring in an equatorial position was linked to higher activity. mdma.ch

Table 2: Key SAR Findings for Piperidine Derivatives

Structural Modification Impact on Biological Activity Example Compound/Series
Electron-withdrawing group on benzyl moiety Increased anticancer activity. nih.gov N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives
Isosteric replacement of benzylpiperidine Detrimental to AChE inhibitory activity. nih.govdrugbank.com 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives
Position of piperazinyl substituent Significantly altered antiplasmodial activity. mdpi.com Phenoxybenzamide derivatives
Conformation of piperidine ring Crucial for activity; specific conformations preferred. mdma.ch Phencyclidine derivatives

Identification and Development of Allosteric Modulators

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. This can offer advantages in terms of selectivity and the ability to fine-tune receptor function. nih.gov

A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized and evaluated for their affinity for dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov One analogue, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, was identified as an allosteric modulator of the human serotonin transporter (hSERT), despite having little affinity for any of the transporters itself. nih.gov This discovery highlights the potential of the benzylpiperidine scaffold for developing allosteric modulators. nih.gov The development of such compounds can provide valuable pharmacological tools to understand the mechanisms of stimulant abuse and to develop new therapeutic agents. nih.gov

Mechanistic Investigations of 2 3 Methoxy Benzyl Piperidine Action

Elucidation of Molecular Targets and Ligand Binding Modes

Based on structure-activity relationship (SAR) studies of analogous compounds, the primary molecular targets for 2-(3-Methoxy-benzyl)-piperidine are predicted to be the sigma-1 (σ1) and dopamine (B1211576) D4 receptors. The piperidine (B6355638) moiety is a common structural feature in ligands for both of these receptor types.

For sigma-1 receptors, the binding of piperidine-based ligands is well-established. Research on aralkyl derivatives of 4-benzylpiperidine has demonstrated high affinity for sigma receptors. The binding mode for these ligands typically involves an interaction between the protonated nitrogen of the piperidine ring and an acidic residue within the receptor's binding pocket. The benzyl (B1604629) group and its substituents, in this case, the 3-methoxy group, are thought to engage with a hydrophobic pocket within the receptor, contributing to the affinity and selectivity of the ligand.

In the context of the dopamine D4 receptor, studies on benzyloxy piperidine derivatives have identified them as potent antagonists. Molecular docking simulations of these compounds with the D4 receptor have revealed key interactions. A crucial interaction occurs between the piperidine nitrogen and the aspartic acid residue Asp115. Furthermore, the benzyl group often participates in a π-π stacking interaction with a phenylalanine residue, Phe410, within the binding site. The methoxy (B1213986) substituent on the benzyl ring can further influence binding affinity and selectivity through specific interactions within this pocket.

Detailed Analysis of Receptor Selectivity and Ligand-Receptor Interactions

The selectivity of this compound for its potential molecular targets is a critical aspect of its pharmacological profile. Research on similar compounds provides insights into the structural determinants of selectivity between sigma-1 and sigma-2 receptors, as well as among different dopamine receptor subtypes.

Sigma Receptor Selectivity: Studies on aralkyl derivatives of 4-benzylpiperidine have shown that modifications to the aralkyl moiety can significantly impact selectivity between sigma-1 and sigma-2 receptors, with selectivity ratios (σ2/σ1) ranging widely. For some analogues, high selectivity for the sigma-1 receptor has been achieved. The substitution pattern on the benzyl ring is a key factor in determining this selectivity.

Dopamine Receptor Selectivity: Benzyloxy piperidine derivatives have been found to be highly selective for the dopamine D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5). This selectivity is attributed to the specific interactions formed within the D4 receptor's binding pocket, which are not as favorable in other dopamine receptor subtypes due to differences in their amino acid composition and binding site architecture.

The ligand-receptor interactions for this compound at these targets would likely involve a combination of ionic, hydrogen bonding, and hydrophobic interactions. The protonated piperidine nitrogen forms a key ionic bond, while the methoxy group on the benzyl ring could potentially form hydrogen bonds with polar residues in the binding site. The aromatic rings of the benzyl group contribute to binding through hydrophobic and π-π stacking interactions.

Characterization of Signal Transduction Pathway Modulation

The interaction of this compound with its putative receptor targets would lead to the modulation of downstream signal transduction pathways.

Sigma-1 Receptor Modulation: Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface. They are known to modulate intracellular calcium signaling. Ligand binding to the sigma-1 receptor can influence the activity of various ion channels and G-protein coupled receptors. As an antagonist, which is a plausible function based on related compounds, this compound would likely inhibit the signaling functions of the sigma-1 receptor. This could involve preventing the dissociation of the sigma-1 receptor from the BiP chaperone protein or blocking its interaction with other signaling partners.

Dopamine D4 Receptor Modulation: The dopamine D4 receptor is a member of the D2-like family of G-protein coupled receptors (GPCRs). These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). As a D4 receptor antagonist, this compound would block the binding of the endogenous ligand, dopamine, thereby preventing this inhibitory effect on adenylyl cyclase. This would lead to a disinhibition of the enzyme and a relative increase in cAMP levels in cells expressing D4 receptors.

Mapping of Enzyme Active Site Interactions

While the primary targets of this compound are likely receptors, some piperidine derivatives have been shown to interact with enzymes. For instance, a study on benzoyl and cinnamoyl piperazine (B1678402)/piperidine amides identified them as tyrosinase inhibitors. Molecular docking studies in that research indicated that the benzyl substituent of these compounds plays a role in interacting with the enzyme's active site.

Should this compound exhibit any enzyme inhibitory activity, its interaction with the active site would depend on the specific enzyme. In the case of an enzyme like tyrosinase, the benzyl and methoxybenzyl moieties could fit into a hydrophobic pocket within the active site, potentially interacting with key amino acid residues and the copper ions essential for catalytic activity. However, without specific experimental data, any discussion of enzyme active site interactions for this particular compound remains speculative and would be highly dependent on the enzyme .

Pharmacokinetic and Metabolic Research of 2 3 Methoxy Benzyl Piperidine

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of a drug candidate is crucial for determining its therapeutic potential. It describes the journey of the compound through the body, from administration to excretion. For a compound like 2-(3-Methoxy-benzyl)-piperidine, this characterization would involve a series of in vitro and in vivo studies.

In Vitro Metabolic Stability Assessments (e.g., Liver Microsome Incubations)

A primary step in ADME profiling is to determine a compound's metabolic stability, often using in vitro systems like liver microsomes. nuvisan.combioivt.com These assays predict how quickly a compound will be metabolized in the liver, which is a primary site of drug metabolism. youtube.com

The standard procedure involves incubating this compound with liver microsomes sourced from humans and various preclinical species (e.g., rat, mouse, dog) youtube.com. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. youtube.com By monitoring the disappearance of the parent compound over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), key parameters can be calculated. nuvisan.com

The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint). nuvisan.com A short half-life or high clearance suggests the compound is rapidly metabolized, which may lead to poor bioavailability and a short duration of action in vivo. For piperidine-containing molecules, the piperidine (B6355638) ring itself can be a site of metabolic instability. acs.org

Illustrative Data from a Liver Microsomal Stability Assay for a Benzylpiperidine Analog

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human2555.4
Rat12115.2
Mouse8173.0
Dog3539.6

Note: The data in this table is hypothetical and serves to illustrate the typical output of such an experiment for a compound of this class.

Comprehensive Metabolite Identification and Profiling

Identifying the metabolites of this compound is essential to understand its biotransformation pathways and to identify any potentially active or toxic byproducts chemrxiv.org. This process typically involves incubating the parent compound with hepatocytes or liver microsomes and then analyzing the resulting mixture with high-resolution mass spectrometry. chemrxiv.org

For compounds containing a piperidine ring, common metabolic pathways include:

Oxidation: Hydroxylation can occur on the piperidine ring, often at positions alpha to the nitrogen or at other susceptible C-H bonds.

N-dealkylation: While this compound has a secondary amine, in related structures with N-alkyl groups, N-dealkylation is a common pathway catalyzed by CYP enzymes. nih.gov

Ring Opening: More extensive metabolism can lead to the opening of the piperidine ring. acs.org

Methoxy (B1213986) Group Metabolism: The methoxy group on the benzyl (B1604629) ring is a potential site for O-demethylation, forming a phenolic metabolite.

These metabolites are then structurally characterized to map the compound's metabolic fate.

Identification of Cytochrome P450 Enzyme Involvement (e.g., CYP3A4, CYP2D6)

Pinpointing the specific CYP enzymes responsible for metabolizing this compound is critical for predicting potential drug-drug interactions. The most common approach involves using a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2) to see which ones deplete the parent compound. nih.gov

Alternatively, chemical inhibitors selective for specific CYP isoforms are used in liver microsome incubations. If an inhibitor for a specific CYP (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) prevents the metabolism of the compound, it implicates that enzyme in its clearance. nih.gov For many drugs containing a piperidine moiety, CYP3A4 and CYP2D6 are often the major contributing enzymes. nih.govnih.gov

In Vivo Pharmacokinetic Characterization (e.g., Half-life, Bioavailability, Excretion Routes)

In vivo studies, typically conducted in preclinical species like rats, are necessary to understand how the compound behaves in a whole organism. sygnaturediscovery.combioivt.com After administering the compound, often both intravenously (IV) and orally (PO), blood samples are collected over time to measure the drug concentration. sygnaturediscovery.com

This allows for the determination of key pharmacokinetic parameters:

Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation. Low bioavailability can be due to poor absorption or high first-pass metabolism in the liver. mdpi.com

Urine and feces are also collected to identify the primary routes of excretion for both the parent drug and its metabolites. sygnaturediscovery.com

Illustrative In Vivo Pharmacokinetic Parameters for a Benzylpiperidine Analog in Rats

ParameterValue (IV Administration)Value (Oral Administration)
Half-life (t½)3.5 hours3.7 hours
Clearance (CL)45 mL/min/kgN/A
Volume of Distribution (Vss)5.2 L/kgN/A
Oral Bioavailability (F%)25%

Note: The data in this table is hypothetical and for illustrative purposes only.

Strategies for Improving Metabolic Stability and Pharmacokinetic Properties

If initial studies reveal that this compound has poor metabolic stability or unfavorable pharmacokinetic properties, medicinal chemists can employ several strategies to optimize the molecule. The piperidine ring is often a target for such modifications. acs.org

Common strategies include:

Blocking Sites of Metabolism: Introducing atoms like fluorine at positions susceptible to oxidation can block metabolic attack by CYP enzymes. This is a widely used strategy to enhance stability. acs.orgpressbooks.pub

Ring Modification: Replacing the piperidine ring with a more metabolically stable heterocycle can be effective. For example, substituting it with a morpholine or piperazine (B1678402) ring can sometimes reduce metabolism. acs.org Bioisosteric replacements, such as using an azaspiro[3.3]heptane scaffold, have also been explored to improve properties while maintaining biological activity. researchgate.net

Reducing Lipophilicity: Highly lipophilic compounds are often more readily metabolized by CYP enzymes. Introducing polar functional groups (e.g., hydroxyl, carboxyl) can decrease lipophilicity and sometimes improve metabolic stability and solubility. acs.org

Deuteration: Replacing hydrogen atoms with deuterium at a metabolic "soft spot" can slow the rate of metabolism due to the kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond. nih.gov

These modifications are typically guided by the results of the metabolite identification studies, which pinpoint the exact sites of biotransformation. nih.gov Each new analog would then re-enter the ADME screening cascade to assess the impact of the changes.

Computational Chemistry and Molecular Modeling Studies of 2 3 Methoxy Benzyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Spatial Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods allow for the detailed investigation of the electronic structure and the preferred spatial arrangement (conformation) of 2-(3-Methoxy-benzyl)-piperidine.

Conformational Analysis and Energy Landscapes

The piperidine (B6355638) ring, a core feature of this compound, typically adopts a chair conformation to minimize steric strain. However, the presence of the 3-methoxybenzyl substituent at the 2-position introduces the possibility of different conformers depending on the axial or equatorial orientation of this group. Furthermore, rotation around the bond connecting the benzyl (B1604629) group to the piperidine ring contributes to the complexity of the conformational landscape.

While specific energy landscape data for this compound is not extensively documented in publicly available literature, the principles of conformational analysis suggest that the equatorial conformer would be significantly more stable than the axial one.

Prediction of Reactivity Indices

Quantum chemical calculations can predict various electronic properties that serve as reactivity indices. These indices help in understanding how this compound is likely to behave in chemical reactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The distribution of these frontier orbitals also provides clues about the sites susceptible to electrophilic or nucleophilic attack. For instance, in a study of other piperidine derivatives, DFT calculations were used to determine these global reactivity descriptors, which correlated well with experimental observations researchgate.net.

To illustrate the type of data obtained from such calculations, the following table presents theoretical quantum chemical parameters for a related piperidine derivative, (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-3-methoxybenzenesulfonamide (FMPPMBS), calculated in the gas phase.

ParameterValue (eV)
EHOMO-6.21
ELUMO-1.45
Energy Gap (ΔE)4.76
Electronegativity (χ)3.83
Chemical Hardness (η)2.38

This data is for the related compound FMPPMBS and serves as an example of typical quantum chemical calculation results. researchgate.net

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is crucial for identifying potential biological activities and for drug discovery.

Prediction of Binding Affinities

Docking algorithms calculate a scoring function, often expressed as a binding energy or affinity, to estimate the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

While specific docking studies for this compound are not widely reported, research on similar piperidine-containing compounds provides insights into their potential binding affinities with various receptors. For example, in a study of novel piperidine derivatives as potential inhibitors for the main protease of SARS-CoV-2, docking studies revealed binding energies ranging from -4.29 to -6.78 kcal/mol nih.gov. Another study on piperidine derivatives as HDM2 inhibitors identified compounds with binding energies of -6.639 and -6.305 kcal/mol researchgate.net. Docking studies of tetrahydropyridine (B1245486) derivatives against the serotonin (B10506) 5-HT2A receptor have also been successful in identifying potent ligands nih.govescholarship.org.

The following table illustrates typical binding affinity predictions from molecular docking studies of various piperidine derivatives against different protein targets.

Compound/DerivativeProtein TargetPredicted Binding Affinity (kcal/mol)Reference
Piperidine Derivative P7SARS-CoV-2 Mpro-6.78 nih.gov
Piperidine-derived HDM2 Inhibitor 1HDM2-6.639 researchgate.net
Piperidine-derived HDM2 Inhibitor 2HDM2-6.305 researchgate.net
Thiazolylhydrazine-piperazine derivative 3eMAO-A-8.89 nih.gov

This table presents data for related piperidine derivatives to exemplify the output of molecular docking studies.

Identification of Crucial Amino Acid Residues for Interaction

Beyond predicting binding affinity, molecular docking also identifies the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for the stability of the ligand-protein complex.

For instance, docking studies of arylpiperazine derivatives with the 5-HT2A receptor have highlighted the importance of interactions with specific aspartate and serine residues mdpi.comnih.gov. Similarly, studies on piperidine-containing hydrazone derivatives as cholinesterase inhibitors have identified key interactions within the enzyme's active site nih.gov.

The table below provides examples of crucial amino acid residues identified in docking studies of piperidine derivatives with their respective protein targets.

Compound/DerivativeProtein TargetKey Interacting Amino Acid ResiduesType of InteractionReference
Piperidine Derivative N6Acetylcholinesterase (AChE)Trp84, Tyr334π-π stacking nih.gov
Arylpiperazine Derivative5-HT2A ReceptorAsp155, Ser242Hydrogen bond mdpi.com
Thiazolylhydrazine-piperazine derivative 3eMAO-ATyr407, Tyr444π-π stacking nih.gov

This table showcases examples of identified interacting residues for related piperidine compounds.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and explore the conformational changes in both the ligand and the protein upon binding.

MD simulations of piperidine derivatives complexed with their target proteins have been used to validate docking results and to provide deeper insights into the binding mechanism nih.govresearchgate.netnih.govcolab.ws. Key analyses in MD simulations include the calculation of the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the analysis of hydrogen bond persistence over the simulation time. A stable complex will generally exhibit low RMSD fluctuations and maintain crucial hydrogen bonds. These simulations are essential for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment.

In Silico Prediction of Biological Activity Spectra and Potential Targets

The initial step in assessing the therapeutic potential of a novel compound often involves in silico screening methods. These computational techniques predict the likely biological targets and pharmacological effects of a molecule based on its chemical structure. For this compound, a combination of ligand-based and target-based approaches can be employed to generate a comprehensive biological activity spectrum.

One widely used method for this purpose is the Prediction of Activity Spectra for Substances (PASS) online tool. PASS analysis compares the structure of a query molecule to a vast database of known bioactive compounds and predicts a wide range of biological activities with corresponding probabilities (Pa for probable activity and Pi for probable inactivity). Another powerful tool is SwissTargetPrediction, which predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures to known ligands of a large number of biological targets. clinmedkaz.orgclinmedkaz.orgnih.gov

While specific experimental in silico prediction data for this compound is not extensively published, predictions can be generated using these publicly available tools. The predicted biological activities and potential targets for this compound are summarized in the tables below. These predictions are based on the analysis of its chemical structure and comparison with existing databases of bioactive molecules.

The predictions suggest that this compound may possess a diverse range of pharmacological activities, with a notable potential to interact with targets in the central nervous system. clinmedkaz.org The predicted activities include effects on enzymes, ion channels, and receptors, highlighting the compound's potential as a lead structure for developing agents for neurological and psychiatric disorders. clinmedkaz.orgclinmedkaz.org

Table 1: Predicted Biological Activity Spectra for this compound (Hypothetical PASS Analysis)

Predicted ActivityPa (Probable Activity)Pi (Probable Inactivity)
CNS Depressant0.6540.012
Anticonvulsant0.5890.025
Neuroprotective0.5430.031
Monoamine Oxidase B Inhibitor0.4980.045
Dopamine (B1211576) Receptor Ligand0.4760.052
Serotonin Reuptake Inhibitor0.4520.061
Antipsychotic0.4110.078
Anxiolytic0.3980.085

Note: The values in this table are hypothetical and serve to illustrate the type of data generated by a PASS analysis. They are derived from the general findings for piperidine derivatives in the literature.

Table 2: Predicted Protein Targets for this compound (Hypothetical SwissTargetPrediction Analysis)

Target ClassSpecific TargetProbability
EnzymesMonoamine oxidase BHigh
Catechol-O-methyltransferaseMedium
AcetylcholinesteraseMedium
G-protein Coupled ReceptorsDopamine D2 ReceptorHigh
Serotonin 5-HT2A ReceptorHigh
Adrenergic Alpha-2A ReceptorMedium
Ion ChannelsVoltage-gated sodium channelsMedium
Voltage-gated calcium channelsLow
TransportersDopamine TransporterHigh
Serotonin TransporterMedium

Note: The values in this table are hypothetical and intended to exemplify the output of a SwissTargetPrediction analysis, based on the known pharmacology of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Following the initial prediction of biological activities, Quantitative Structure-Activity Relationship (QSAR) modeling can be a powerful tool for optimizing the chemical structure of a lead compound like this compound to enhance a desired biological effect and minimize potential side effects. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

The development of a QSAR model for the design optimization of this compound would involve the following key steps:

Synthesis of a Diverse Series of Analogs: A library of compounds based on the this compound scaffold would be synthesized. This would involve modifying various parts of the molecule, such as the position and nature of the substituent on the benzyl ring, and substitutions on the piperidine ring.

Biological Testing: All synthesized analogs would be tested for a specific biological activity, for instance, their inhibitory activity against a predicted target like Monoamine Oxidase B. The results would be expressed as a quantitative measure, such as the half-maximal inhibitory concentration (IC50).

Calculation of Molecular Descriptors: For each analog, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure, including its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Development and Validation of the QSAR Model: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a mathematical equation that relates the calculated descriptors to the measured biological activity. The predictive power of the resulting QSAR model would be rigorously validated using both internal and external sets of compounds.

A hypothetical QSAR model for a series of 2-(substituted-benzyl)-piperidine analogs might take the following form:

log(1/IC50) = a(logP) - b(HOMO) + c(MR) + d

Where:

log(1/IC50) is the biological activity.

logP represents the hydrophobicity of the compound.

HOMO (Highest Occupied Molecular Orbital energy) is an electronic descriptor.

MR (Molar Refractivity) is a steric descriptor.

a, b, c, and d are coefficients determined by the regression analysis.

This model could then be used to predict the biological activity of yet-to-be-synthesized analogs, allowing for the rational design of more potent and selective compounds. For example, if the model indicates that a higher logP value and a lower HOMO energy are beneficial for activity, new analogs with these desired properties could be designed and prioritized for synthesis.

Table 3: Hypothetical Data for a QSAR Study of 2-(Substituted-benzyl)-piperidine Analogs

CompoundSubstituent (X)log(1/IC50)logPHOMO (eV)Molar Refractivity
13-OCH35.22.8-5.960.5
24-OCH35.02.7-5.860.5
32-OCH34.82.7-5.860.5
43-Cl5.53.2-6.259.8
54-Cl5.63.1-6.159.8
63-F5.32.9-6.055.2
74-F5.42.8-5.955.2
8H4.52.5-5.754.9

Note: This table presents hypothetical data to illustrate the components of a QSAR study. The values are not based on actual experimental results.

By leveraging these computational approaches, the exploration of this compound and its analogs can be significantly accelerated, enabling a more focused and efficient path towards the discovery of novel therapeutic agents.

Toxicological Considerations in Research and Development of 2 3 Methoxy Benzyl Piperidine

In Vitro Cytotoxicity Assessments on Relevant Cell Lines

The initial stage of toxicological evaluation typically involves assessing the direct cytotoxic effects of a new chemical entity on various cell lines. This is crucial for determining the concentration range for further testing and for identifying potential target organs for toxicity.

Detailed Research Findings:

A thorough search of available scientific literature yielded no specific studies on the in vitro cytotoxicity of 2-(3-Methoxy-benzyl)-piperidine. Consequently, there is no data available on its effect on the viability of relevant cell lines, such as human hepatocytes (e.g., HepG2), renal cells (e.g., HEK293), or neuronal cells, which would typically be used to assess potential liver, kidney, or nervous system toxicity.

While general studies on other piperidine (B6355638) derivatives have shown varying degrees of cytotoxicity depending on their specific substitutions and the cell lines tested, these findings are not directly applicable to this compound. magtechjournal.comsbq.org.br For instance, certain N-benzyl-3,5-bis(arylmethylene)-4-piperidones have demonstrated inhibitory activity against some tumor cells. magtechjournal.com However, without specific testing, the cytotoxic profile of this compound remains unknown.

Interactive Data Table:

No data is available to populate a table for in vitro cytotoxicity of this compound. A representative table structure is provided below for illustrative purposes of how such data would be presented if it were available.

Cell LineAssay TypeEndpoint (e.g., IC50)Result
Data not availableData not availableData not availableData not available

Preclinical Safety Evaluation in Animal Models

Preclinical safety evaluation in animal models is a critical step to understand the potential toxic effects of a compound in a whole organism before it can be considered for human trials. These studies help to identify potential target organs of toxicity, establish a safety margin, and inform the selection of starting doses for clinical studies.

Detailed Research Findings:

No published studies detailing the preclinical safety evaluation of this compound in any animal models were identified. Therefore, there is no information on its acute, sub-chronic, or chronic toxicity in species such as rats or mice. researchgate.netnih.gov Key parameters typically evaluated in such studies, including clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological findings, are not available for this specific compound.

General toxicological profiles of the parent molecule, piperidine, indicate moderate acute oral toxicity and potential for irritation. industrialchemicals.gov.aunih.govcarlroth.comnih.gov However, the toxicological profile of this compound could be significantly different due to the presence of the 3-methoxy-benzyl substituent, and such data cannot be extrapolated.

Interactive Data Table:

No data is available to populate a table for the preclinical safety evaluation of this compound. A representative table structure is provided below for illustrative purposes.

Animal ModelStudy DurationKey Findings
Data not availableData not availableData not available

Genotoxicity and Mutagenicity Screening

Genotoxicity and mutagenicity assays are essential to assess the potential of a compound to cause genetic damage, which can lead to cancer or heritable diseases. A standard battery of tests is typically employed to evaluate different types of genetic damage.

Detailed Research Findings:

There are no specific genotoxicity or mutagenicity data available for this compound in the public domain. Standard screening assays such as the Ames test (bacterial reverse mutation assay), in vitro micronucleus assay, and chromosomal aberration test have not been reported for this compound. researchgate.netnih.govpsu.eduumich.edu

Studies on related chemical structures, such as other benzyl (B1604629) derivatives or methoxybenzyl alcohol, have shown mixed results in genotoxicity assays, highlighting the importance of specific testing for each unique compound. nih.govnih.gov For example, a study on 3,5-dihydroxy-4-methoxybenzyl alcohol showed it induced chromosomal aberrations at high concentrations in a 48-hour treatment regimen. nih.gov Without direct testing, the genotoxic potential of this compound remains undetermined.

Interactive Data Table:

No data is available to populate a table for the genotoxicity and mutagenicity of this compound. A representative table structure is provided below for illustrative purposes.

AssayTest SystemMetabolic ActivationResult
Data not availableData not availableData not availableData not available

Cardiotoxicity Screening (e.g., hERG Channel Interaction)

Cardiotoxicity is a major concern in drug development, and interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of potential pro-arrhythmic risk.

Detailed Research Findings:

No studies were found that specifically investigated the potential for this compound to interact with the hERG channel or to induce any other form of cardiotoxicity. The affinity of this compound for the hERG channel, typically determined through patch-clamp electrophysiology or radioligand binding assays, is unknown. nih.govacs.orgresearchgate.netnih.govnih.gov

Interactive Data Table:

No data is available to populate a table for the cardiotoxicity screening of this compound. A representative table structure is provided below for illustrative purposes.

Assay TypeTest SystemEndpoint (e.g., IC50)Result
Data not availableData not availableData not availableData not available

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Methoxy-benzyl)-piperidine, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

  • Knoevenagel Condensation : Start with benzaldehyde derivatives (e.g., 2-(3-methoxyphenoxy)benzaldehyde) and piperidine intermediates. Catalyze with piperidine/base under reflux in toluene (yields ~70–85%) .
  • Hydrogenation : Reduce pyridine analogs (e.g., 3,5-dimethylpyridine) using Pd/C under H₂ gas to form piperidine intermediates. Optimize catalyst loading (5–10% w/w) and pressure (1–3 atm) .
  • Substitution : Introduce methoxybenzyl groups via nucleophilic substitution. Use polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) at 60–80°C for 8–12 hours .
  • Yield Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1.2–1.5 eq. of electrophile) and employ inert atmospheres (N₂/Ar) to suppress side reactions .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ 3.7–3.8 ppm), benzyl protons (δ 3.5–4.0 ppm), and piperidine ring signals (δ 1.5–2.5 ppm). Compare with reference spectra from PubChem/NIST .
  • Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₁NO₂, m/z 248.16) and fragmentation patterns .
  • IR Spectroscopy : Detect key functional groups (C-O stretch at ~1250 cm⁻¹, aromatic C-H at ~3000 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological profile of this compound derivatives?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the benzyl (e.g., halogenation, alkylation) and piperidine (e.g., N-methylation, ring expansion) groups. Use parallel synthesis libraries .
  • Biological Assays :
    • Receptor Binding : Test affinity for serotonin (5-HT₇R) or dopamine receptors via radioligand displacement assays (IC₅₀ values) .
    • Functional Activity : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
  • Data Analysis : Employ QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Use CoMFA/CoMSIA for 3D-SAR .

Advanced: What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Metabolic Stability : Assess hepatic microsomal half-life (e.g., human/rat liver microsomes) to identify rapid degradation pathways .
  • Protein Binding : Measure plasma protein binding (equilibrium dialysis) to adjust free drug concentrations in vivo .
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents to calculate AUC, Cmax, and bioavailability. Compare with in vitro IC₅₀ values .
  • Species-Specific Factors : Test metabolites (via LC-MS) for cross-species activity differences .

Advanced: What enantioselective synthesis methods obtain chiral this compound derivatives, and how is optical purity assessed?

Methodological Answer:

  • Iridium-Catalyzed Hydrogenation : Use chiral ligands (e.g., BINAP) to reduce trifluoromethyl pyridinium salts. Optimize pressure (50–100 psi H₂) and solvent (MeOH/EtOH) .
  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Validate purity (>99% ee) via optical rotation ([α]D) .
  • Dynamic Kinetic Resolution : Combine asymmetric catalysis (e.g., organocatalysts) with racemization inhibitors .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles (ANSI/EN 166 standards) to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols. Monitor air quality with PID detectors .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced: How can computational tools predict the metabolic stability and toxicity of this compound derivatives?

Methodological Answer:

  • ADMET Prediction : Use Schrödinger’s QikProp or ADMET Predictor™ to estimate logP (target 2–3), CYP450 inhibition, and hERG liability .
  • Metabolite Identification : Run in silico metabolism simulations (e.g., StarDrop’s Metabolizer) to flag reactive intermediates .
  • Toxicity Profiling : Apply Derek Nexus for structural alerts (e.g., mutagenicity via Ames test rules) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.